molecular formula C₉H₁₁ClN₂O₅ B1146173 Uridine,5-chloro-2'-deoxy- CAS No. 188559-94-6

Uridine,5-chloro-2'-deoxy-

Cat. No. B1146173
CAS RN: 188559-94-6
M. Wt: 262.65
InChI Key:
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Description

5-Chloro-2’-deoxyuridine (CldU) is a halogenated uridine derivative . It is a thymidine analogue that is readily incorporated, following phosphorylation, into newly synthesized DNA in place of thymidine . It is used to study the miscoding potential of hypochlorous acid damage to DNA and DNA precursors .


Synthesis Analysis

The synthesis of 5-Chloro-2’-deoxyuridine involves the use of a thymidine analogue, which is readily incorporated into newly synthesized DNA in place of thymidine following phosphorylation . The detailed synthesis process is not provided in the search results.


Molecular Structure Analysis

The molecular structure of 5-Chloro-2’-deoxyuridine consists of a halogenated uridine derivative . The CAS Number is 50-90-8 . The molecular weight is 262.65 .


Chemical Reactions Analysis

5-Chloro-2’-deoxyuridine (CldU) is a potent mutagen, clastogen, and toxicant . It is used as a thymidine analog and is found to alter the dNTP pools and might lead to cell-cycle arrest .


Physical And Chemical Properties Analysis

5-Chloro-2’-deoxyuridine is a solid substance that is soluble in water . The CAS Number is 50-90-8 . The molecular weight is 262.65 .

Scientific Research Applications

Cell Cycle Dynamics

CldU has been used to study cell cycle dynamics by immunohistochemical analysis and double S-phase labeling using animal models . It helps researchers understand how cells divide and how various factors can influence this process.

DNA Replication Analysis

DNA labeled with CldU serves as an effective tool to analyze and quantify DNA replication . By incorporating CldU into newly synthesized DNA, scientists can track the process of DNA replication and identify any abnormalities or errors that may occur.

DNA Repair and Recombination Studies

CldU is also used in the study of DNA repair and recombination . Damage to DNA can lead to mutations and other genetic abnormalities, so understanding how DNA repairs itself is crucial for many areas of biological research.

Mutagenesis Studies

CldU is a potent mutagen, clastogen, and toxicant . It can be used to study the miscoding potential of hypochlorous acid damage to DNA and DNA precursors . This makes it valuable in research into genetic disorders and diseases like cancer.

Cell Cycle Length Analysis

CldU has been used to analyze cell cycle length using animal models . This can provide insights into how different factors, such as environmental conditions or genetic mutations, can affect the length of the cell cycle.

Molecular Combing Assay

CldU has been used to label HEK293T cells for molecular combing assays . This technique allows researchers to visualize individual DNA molecules, which can be useful in a variety of genetic studies.

Thymidine Analog

CldU is a thymidine analog and is found to alter the dNTP pools and might lead to cell-cycle arrest . This property makes it useful in research into cellular processes and the effects of various substances on these processes.

Immunological Detection

Like 5-bromo-2’-deoxyuridine and 5-iodo-2’-deoxyuridine, CldU can be detected immunologically in cells and tissues . This makes it a valuable tool in a variety of research applications, including studies of cell proliferation and differentiation.

Mechanism of Action

Target of Action

Uridine,5-chloro-2’-deoxy-, also known as 5-Chloro-2’-deoxyuridine or CldU, is a thymidine analogue . Its primary target is the DNA molecule, where it is readily incorporated into newly synthesized DNA in place of thymidine .

Mode of Action

CldU is incorporated into DNA following phosphorylation . It replaces thymidine during DNA synthesis, altering the normal base pairing and leading to miscoding . This can result in changes to the DNA structure and function.

Biochemical Pathways

The main biochemical pathway affected by CldU is DNA replication. During this process, CldU is incorporated into the DNA molecule in place of thymidine . This can lead to alterations in the DNA sequence and structure, potentially affecting gene expression and protein synthesis.

Pharmacokinetics

It is known that cldu is soluble in water , which suggests that it can be readily absorbed and distributed in the body

Result of Action

The incorporation of CldU into DNA can lead to miscoding, potentially resulting in mutations . This makes CldU a potent mutagen . It can also affect the balance of deoxyribonucleotide triphosphates (dNTPs) in the cell, which might lead to cell-cycle arrest .

Action Environment

The action of CldU can be influenced by various environmental factors. For instance, the pH and temperature can affect its solubility and stability . Additionally, the presence of other molecules, such as enzymes involved in DNA synthesis and repair, can influence its incorporation into DNA and its subsequent effects.

Safety and Hazards

5-Chloro-2’-deoxyuridine (CldU) is a potent mutagen, clastogen, and toxicant . It is used as a thymidine analog and is found to alter the dNTP pools and might lead to cell-cycle arrest . Specific safety and hazard information was not found in the search results.

properties

IUPAC Name

5-chloro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCXGFKPQSFZIB-FSDSQADBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine,5-chloro-2'-deoxy-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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